Cas no 891106-70-0 (3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(thiophen-2-yl)methylurea)

3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(thiophen-2-yl)methylurea Chemical and Physical Properties
Names and Identifiers
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- AKOS024623390
- SR-01000019634
- SR-01000019634-1
- 1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
- 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(thiophen-2-yl)methyl]urea
- 891106-70-0
- F2024-1861
- 1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea
- 3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(thiophen-2-yl)methylurea
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- Inchi: 1S/C16H16FN3O2S/c17-11-3-5-13(6-4-11)20-10-12(8-15(20)21)19-16(22)18-9-14-2-1-7-23-14/h1-7,12H,8-10H2,(H2,18,19,22)
- InChI Key: BDGDVWIFJYEDBJ-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CNC(NC1CC(N(C2C=CC(=CC=2)F)C1)=O)=O
Computed Properties
- Exact Mass: 333.09472610g/mol
- Monoisotopic Mass: 333.09472610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 443
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 89.7Ų
- XLogP3: 1.5
3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(thiophen-2-yl)methylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2024-1861-10mg |
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(thiophen-2-yl)methyl]urea |
891106-70-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2024-1861-3mg |
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(thiophen-2-yl)methyl]urea |
891106-70-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2024-1861-4mg |
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(thiophen-2-yl)methyl]urea |
891106-70-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2024-1861-5mg |
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(thiophen-2-yl)methyl]urea |
891106-70-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2024-1861-5μmol |
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(thiophen-2-yl)methyl]urea |
891106-70-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2024-1861-10μmol |
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(thiophen-2-yl)methyl]urea |
891106-70-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2024-1861-15mg |
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(thiophen-2-yl)methyl]urea |
891106-70-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2024-1861-50mg |
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(thiophen-2-yl)methyl]urea |
891106-70-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F2024-1861-30mg |
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(thiophen-2-yl)methyl]urea |
891106-70-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2024-1861-2mg |
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(thiophen-2-yl)methyl]urea |
891106-70-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(thiophen-2-yl)methylurea Related Literature
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Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
Additional information on 3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(thiophen-2-yl)methylurea
Comprehensive Overview of 3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(thiophen-2-yl)methylurea (CAS No. 891106-70-0)
The compound 3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(thiophen-2-yl)methylurea (CAS No. 891106-70-0) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex name reflects its intricate chemical architecture, featuring a pyrrolidinone core, a 4-fluorophenyl group, and a thiophene moiety. These functional groups contribute to its potential applications in drug discovery, particularly in targeting neurological and inflammatory pathways.
Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of such compounds. Researchers are increasingly leveraging machine learning algorithms to predict the bioactivity and pharmacokinetics of molecules like 3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(thiophen-2-yl)methylurea. This aligns with the growing demand for precision medicine and personalized therapeutics, where understanding the molecular interactions of such compounds is critical.
The pyrrolidinone scaffold in this compound is particularly noteworthy. Pyrrolidinones are known for their versatility in medicinal chemistry, often serving as key intermediates in the synthesis of CNS-active drugs. The presence of the 4-fluorophenyl group enhances the molecule's binding affinity to specific receptors, while the thiophene ring introduces potential metabolic stability. These features make CAS No. 891106-70-0 a promising candidate for further investigation in neurodegenerative disease research.
In the context of green chemistry and sustainable synthesis, there is a rising interest in optimizing the production of such complex molecules. Researchers are exploring eco-friendly catalysts and solvent-free reactions to synthesize 3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(thiophen-2-yl)methylurea with higher yields and lower environmental impact. This aligns with global efforts to reduce the carbon footprint of pharmaceutical manufacturing.
Another area of interest is the compound's potential role in epigenetic modulation. With the increasing focus on gene expression and epigenetic therapies, molecules like this are being studied for their ability to influence histone deacetylases (HDACs) or DNA methyltransferases (DNMTs). Such applications could revolutionize treatments for conditions like cancer and autoimmune diseases.
From a structural-activity relationship (SAR) perspective, the urea linkage in 3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(thiophen-2-yl)methylurea is a critical feature. Urea derivatives are known for their hydrogen-bonding capabilities, which can enhance target binding and selectivity. This makes the compound a valuable subject for fragment-based drug design and virtual screening studies.
As the demand for novel therapeutics continues to rise, compounds like CAS No. 891106-70-0 are likely to play a pivotal role. Their unique structural motifs and potential bioactivities make them ideal candidates for high-throughput screening and lead optimization. Future research may uncover new applications in immunotherapy or antiviral drug development, further expanding their utility.
In summary, 3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(thiophen-2-yl)methylurea represents a fascinating intersection of chemistry, biology, and technology. Its study not only advances our understanding of molecular interactions but also contributes to the broader goals of drug innovation and therapeutic advancement.
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